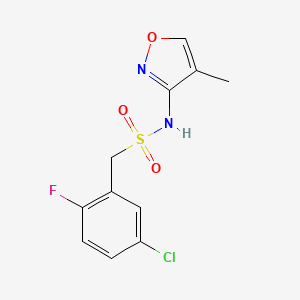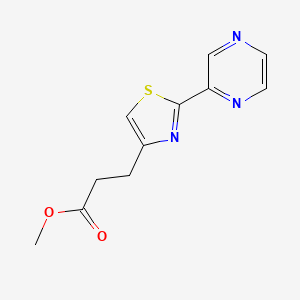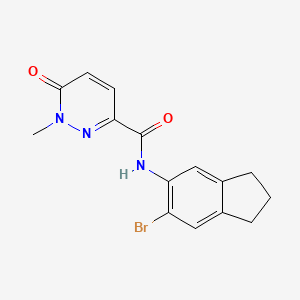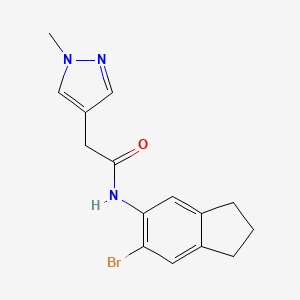![molecular formula C15H21NO2 B7679443 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, J147, and is a synthetic derivative of curcumin, a compound found in turmeric. In 5]octan-5-ylmethyl)-2-methoxyphenol.
Wirkmechanismus
The exact mechanism of action of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol is not fully understood, but it is believed to work through multiple pathways. J147 has been shown to increase the production of proteins that are important for neuronal function and to protect neurons from damage. J147 also appears to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, J147 has been shown to have other biochemical and physiological effects. Studies have shown that J147 can increase energy metabolism and mitochondrial function, which may contribute to its neuroprotective effects. J147 has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for other diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol in lab experiments is that it has been shown to be effective in animal models of neurodegenerative diseases. This makes it a promising candidate for further research in humans. However, one of the limitations of using J147 is that it is a synthetic compound and may have potential side effects that are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol. One direction is to further investigate its potential therapeutic applications in other diseases such as cancer and cardiovascular disease. Another direction is to investigate the potential side effects of J147 and to optimize its dosing and administration for maximum efficacy. Additionally, further research is needed to fully understand the mechanism of action of J147 and to identify other compounds that may have similar neuroprotective effects.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of neurodegenerative diseases. Its neuroprotective effects and potential applications in other diseases make it an important area of research. Further studies are needed to fully understand its mechanism of action and to optimize its dosing and administration for maximum efficacy.
Synthesemethoden
The synthesis of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol was first reported in 2011 by Schubert et al. The synthesis involves the condensation of a spirocyclic ketone with an aldehyde, followed by a reduction reaction to form the final product. The process involves several steps and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol have been studied extensively in recent years. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that J147 can improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Eigenschaften
IUPAC Name |
4-(5-azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-12(3-4-13(14)17)10-16-8-2-5-15(11-16)6-7-15/h3-4,9,17H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPEJSLBMBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC3(C2)CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)

![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)


![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)


![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
